

# Thermodynamic Properties of Potassium Metaborate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Potassium metaborate

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **potassium metaborate** ( $\text{KBO}_2$ ). The information is intended to support research and development activities where this inorganic compound plays a role. This document presents quantitative data in structured tables, details experimental methodologies for the determination of these properties, and includes visualizations of relevant chemical processes.

## Core Thermodynamic Data

The thermodynamic properties of **potassium metaborate** are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize key quantitative data for its solid, liquid, and gaseous phases.

### Table 1: Standard Thermodynamic Properties at 298.15 K

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-981.6	kJ/mol
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-923.4	kJ/mol
Standard Molar Entropy	$S^\circ$	80.0	J/mol·K
Molar Heat Capacity at Constant Pressure	$C_p$	66.7	J/mol·K

Data sourced from a comprehensive compilation of standard thermodynamic properties of chemical substances.[\[1\]](#)

## Table 2: Physical Properties

Property	Value	Units
Melting Point	947	°C
Boiling Point	Not readily available	-
Molecular Weight	81.908	g/mol

The melting point is a well-documented physical constant for **potassium metaborate**.[\[2\]](#) A definitive boiling point at standard pressure is not readily available in the reviewed literature.

## Table 3: Molar Heat Capacity ( $C_p$ ) of Solid Potassium Metaborate at Various Temperatures

Temperature (K)	Molar Heat Capacity (J/mol·K)
298.15	67.02
400	76.63
500	83.93
600	89.85
700	94.68
800	98.61
900	101.8
1000	104.3
1100	106.2
1200	107.7

This data is provided by the NIST Chemistry WebBook and is crucial for thermodynamic calculations over a range of temperatures.[\[3\]](#)

**Table 4: Molar Heat Capacity ( $C_p$ ) of Liquid and Gaseous Potassium Metaborate**

Phase	Temperature Range (K)	Molar Heat Capacity (J/mol·K)
Liquid	1220 - 2000	146.4
Gas	2000 - 6000	Varies with temperature

The heat capacity of liquid **potassium metaborate** is relatively constant over the specified temperature range. The heat capacity of gaseous **potassium metaborate** is temperature-dependent and can be calculated using the Shomate Equation.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The determination of the thermodynamic properties of **potassium metaborate** relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

## Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of **potassium metaborate** can be determined indirectly through the heat of reaction of a suitable process, measured using a bomb calorimeter.

Objective: To measure the heat of a reaction involving **potassium metaborate** to calculate its enthalpy of formation.

Materials:

- **Potassium metaborate** sample of known mass
- Oxygen bomb calorimeter
- Benzoic acid (for calibration)
- Ignition wire of known material and mass
- Crucible
- High-pressure oxygen tank
- Digital thermometer with high precision
- Stirrer
- Deionized water

Procedure:

- Calibration of the Calorimeter:
  - A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

- A measured length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.
- The bomb is assembled and purged with oxygen before being filled to a pressure of approximately 30 atm.
- The bomb is submerged in a known volume of deionized water in the calorimeter.
- The initial temperature of the water is recorded after thermal equilibrium is reached.
- The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.
- Measurement of the Heat of Reaction:
  - A known mass of **potassium metaborate** is placed in the crucible.
  - The procedure is repeated as described for the calibration with benzoic acid.
  - The heat of the reaction is calculated using the heat capacity of the calorimeter and the measured temperature change.
- Calculation of Enthalpy of Formation:
  - The standard enthalpy of formation of **potassium metaborate** is calculated from the measured heat of reaction and the known standard enthalpies of formation of the other reactants and products in the reaction, applying Hess's Law.

## Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Objective: To measure the heat capacity of **potassium metaborate** at different temperatures and to determine the enthalpy of phase transitions.

Materials:

- **Potassium metaborate** sample (typically 5-10 mg)
- Differential Scanning Calorimeter (DSC)
- Aluminum or platinum sample pans and lids
- Inert purge gas (e.g., nitrogen or argon)
- Reference material (e.g., an empty pan)

Procedure:

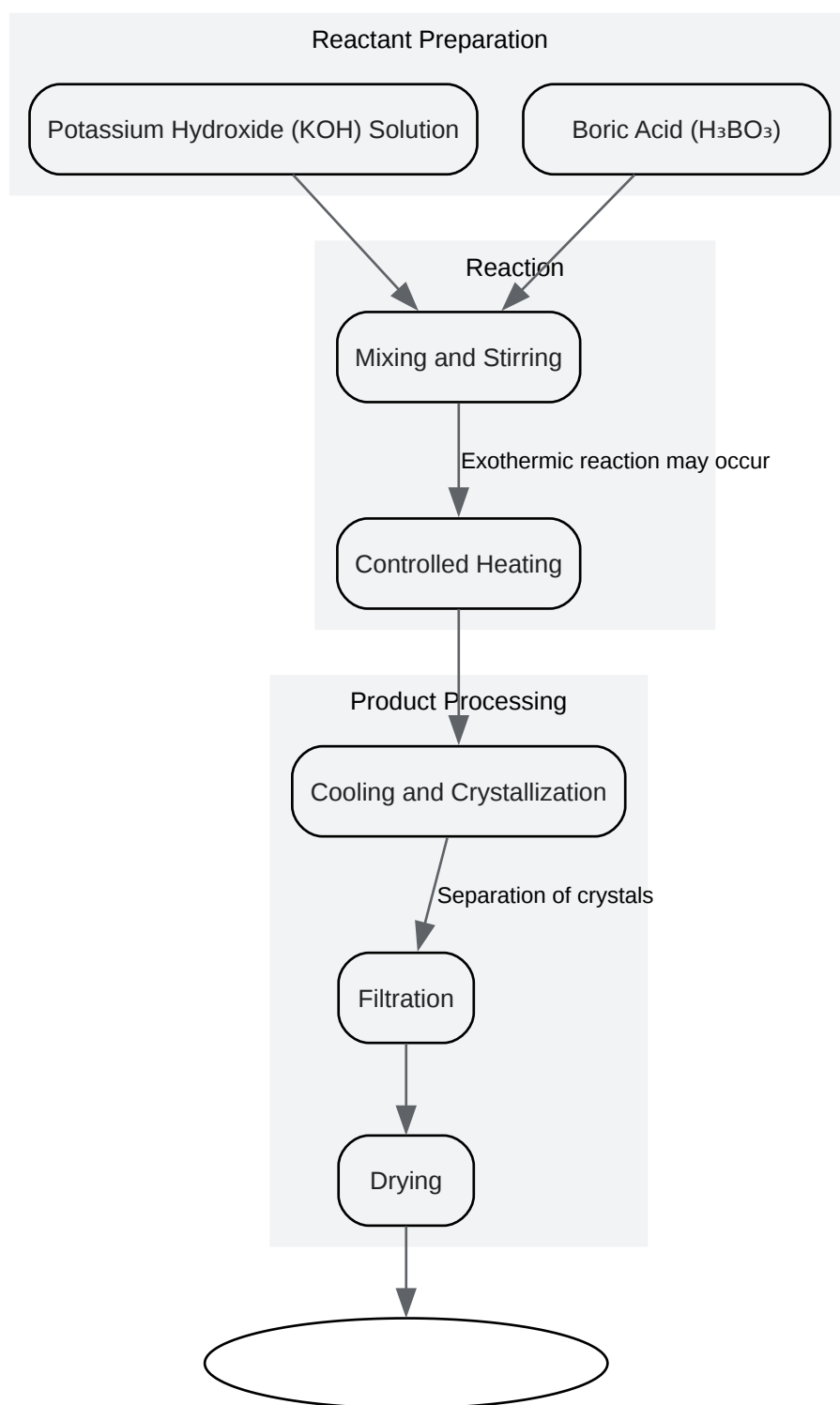
- Sample Preparation:
  - A small, accurately weighed sample of **potassium metaborate** is placed in a sample pan.
  - The pan is hermetically sealed with a lid.
  - An empty, sealed pan is used as a reference.
- Instrument Setup and Calibration:
  - The DSC cell is purged with an inert gas at a constant flow rate.
  - The instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
- Measurement:
  - The sample and reference pans are placed in the DSC cell.
  - A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

- The heat flow to the sample relative to the reference is recorded as a function of temperature.
- Data Analysis:
  - The heat capacity of the sample is determined from the difference in heat flow between the sample and the baseline.
  - Phase transitions, such as melting, are observed as endothermic peaks in the DSC curve. The area under the peak is proportional to the enthalpy of the transition.

## Visualizations

### Synthesis of Potassium Borates

Potassium borates, including **potassium metaborate**, can be synthesized through various chemical pathways. One common method involves the reaction of a potassium source, such as potassium hydroxide or potassium chloride, with a boron source, like boric acid or boron oxide. The following diagram illustrates a generalized workflow for the synthesis of potassium borates.

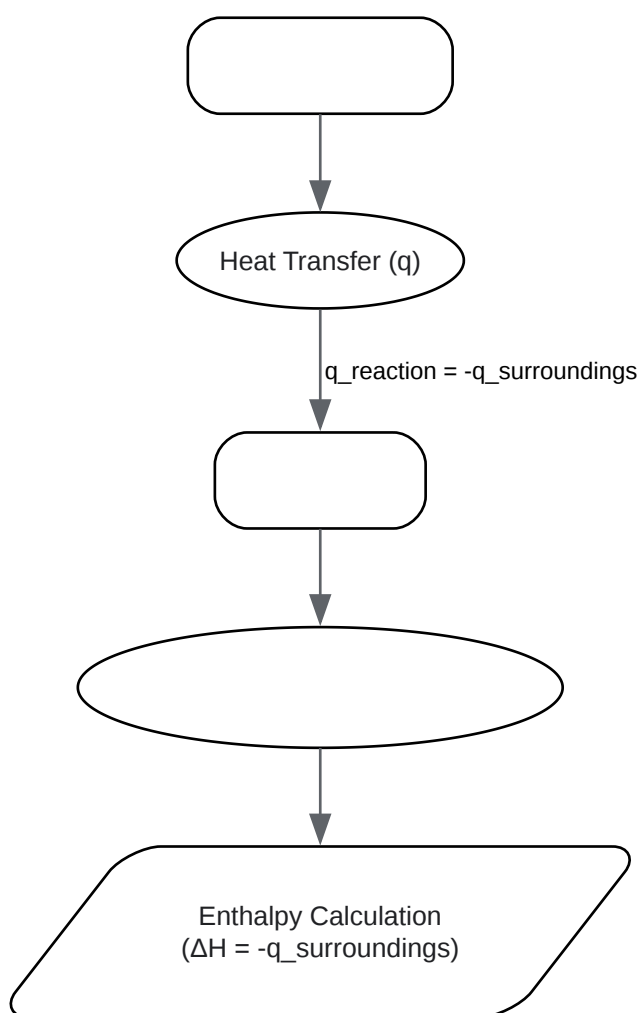


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Caption: Generalized workflow for the synthesis of potassium borates.

## Logical Relationship in Calorimetry

The fundamental principle of calorimetry for determining the enthalpy of a reaction involves the transfer of heat between the chemical system (the reaction) and the surroundings (the calorimeter and its contents). This relationship is governed by the first law of thermodynamics.



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Caption: Logical flow of heat transfer and calculation in calorimetry.

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## References

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